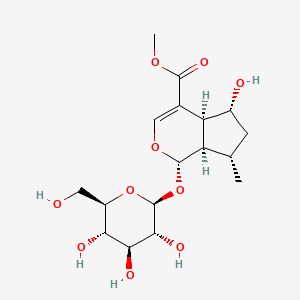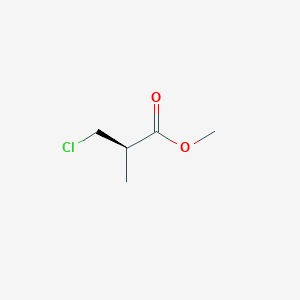
(R)-Methyl 3-chloro-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl 3-chloro-2-methylpropanoate is an organic compound with the molecular formula C5H9ClO2. It is a chiral ester, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-chloro-2-methylpropanoate typically involves the esterification of ®-3-chloro-2-methylpropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 3-chloro-2-methylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
®-Methyl 3-chloro-2-methylpropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Reduction: The primary product is ®-3-chloro-2-methylpropanol.
Hydrolysis: The products are ®-3-chloro-2-methylpropanoic acid and methanol.
Wissenschaftliche Forschungsanwendungen
®-Methyl 3-chloro-2-methylpropanoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and chiral recognition.
Medicine: As an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: In the production of agrochemicals, flavors, and fragrances.
Wirkmechanismus
The mechanism of action of ®-Methyl 3-chloro-2-methylpropanoate in chemical reactions involves its functional groups. The ester group can participate in nucleophilic acyl substitution, while the chlorine atom can undergo nucleophilic substitution. The chiral center plays a crucial role in enantioselective reactions, where the spatial arrangement of atoms affects the reaction outcome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-chloro-2-methylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
2-Chloro-3-methylpentane: Similar in having a chlorine atom and a methyl group but differs in the carbon chain length and structure.
Uniqueness
®-Methyl 3-chloro-2-methylpropanoate is unique due to its chiral nature and specific functional groups, making it valuable in enantioselective synthesis and as a versatile intermediate in various chemical reactions.
Eigenschaften
Molekularformel |
C5H9ClO2 |
|---|---|
Molekulargewicht |
136.58 g/mol |
IUPAC-Name |
methyl (2R)-3-chloro-2-methylpropanoate |
InChI |
InChI=1S/C5H9ClO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m0/s1 |
InChI-Schlüssel |
CHTWJLYZRAJEKG-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](CCl)C(=O)OC |
Kanonische SMILES |
CC(CCl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


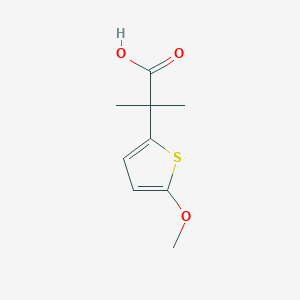

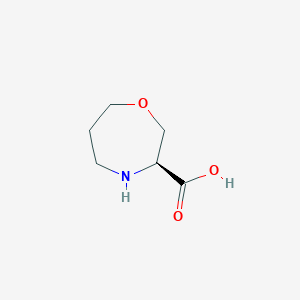
![3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine](/img/structure/B13077735.png)
![6-Methoxy-1H,2H,2AH,3H,7BH-indeno[1,2-B]azet-2-one](/img/structure/B13077743.png)
![6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thietane]](/img/structure/B13077751.png)
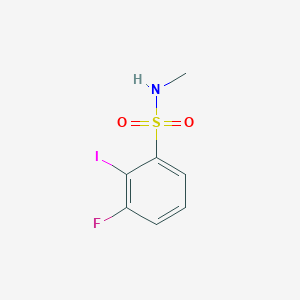
![3-[(3-Chloroprop-2-EN-1-YL)oxy]azetidine](/img/structure/B13077762.png)
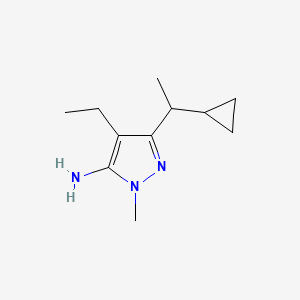
![1-[(1-Aminocyclohexyl)methyl]-3-ethylurea](/img/structure/B13077775.png)
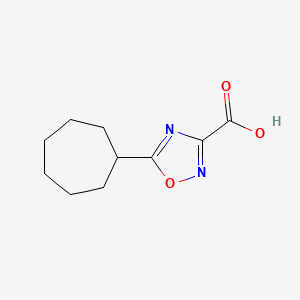
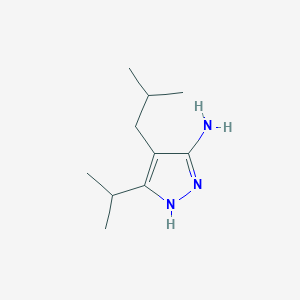
![3-[(Thian-3-yl)amino]propan-1-ol](/img/structure/B13077795.png)
